5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione

synthetic methodology process chemistry heterocyclic chemistry

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione (CAS 82085-49-2) is a synthetic 5-arylidene-1,3-selenazolidine-2,4-dione derivative with molecular formula C10H6N2O4Se and a molecular weight of 297.14 g/mol. This compound belongs to the selenazolidinedione class, the selenium-containing heterocyclic analogs of the well-known thiazolidinediones, wherein the sulfur atom is replaced by selenium.

Molecular Formula C10H6N2O4Se
Molecular Weight 297.14 g/mol
CAS No. 82085-49-2
Cat. No. B12705801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione
CAS82085-49-2
Molecular FormulaC10H6N2O4Se
Molecular Weight297.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4Se/c13-9-8(17-10(14)11-9)5-6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+
InChIKeyGGCUZUBCEQCNNB-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione (CAS 82085-49-2): Chemical Identity and Class Context for Procurement Evaluation


5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione (CAS 82085-49-2) is a synthetic 5-arylidene-1,3-selenazolidine-2,4-dione derivative with molecular formula C10H6N2O4Se and a molecular weight of 297.14 g/mol [1]. This compound belongs to the selenazolidinedione class, the selenium-containing heterocyclic analogs of the well-known thiazolidinediones, wherein the sulfur atom is replaced by selenium [1]. The 4-nitrophenylmethylidene substituent at the 5-position introduces a strongly electron-withdrawing group (Hammett σp = +0.78) that distinguishes it from other arylidene congeners bearing electron-donating or weakly withdrawing substituents [2]. The compound is listed in regulatory inventories under ECHA [3] and was originally disclosed in Soviet Inventor's Certificate SU 771097 [4].

Why 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione Cannot Be Interchanged with Other 5-Arylidene-Selenazolidinedione Analogs


Substitution within the 5-arylidene-selenazolidine-2,4-dione series is not straightforward because the electronic nature of the para-substituent on the benzylidene ring directly governs both the chemical reactivity of the exocyclic double bond and the acidity of the annular NH proton, which in turn affect condensation yields, stability, and biological target engagement [1]. The 4-nitrophenyl group (σp = +0.78) exerts a much stronger electron-withdrawing effect than its closest comparators—4-chlorophenyl (σp = +0.23), 4-fluorophenyl (σp = +0.06), or unsubstituted phenyl (σp = 0.00)—while the 4-diethylaminophenyl analog (σp = −0.83) lies at the opposite electronic extreme [2]. These electronic differences translate into measurably different synthetic outcomes: the patent literature reports that the target compound is obtained in 80–89% yield under the optimized one-step protocol, whereas the prior multi-step method gave only ~50% yield for the same 4-nitrophenyl derivative [1]. Furthermore, the nitro group confers a distinct bioreductive activation pathway that is absent in non-nitro analogs, a property that cannot be replicated by halogen or dialkylamino substituents [3].

Quantitative Differentiation of 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione (CAS 82085-49-2) Against Closest Analogs


Synthetic Yield: Optimized One-Step Protocol vs. Prior Multi-Step Method for the 4-Nitrophenyl Derivative

The patented improved synthesis of 5-((4-nitrophenyl)methylene)selenazolidine-2,4-dione achieves a yield of 80–89% via a one-step condensation of 1,3-selenazolidine-2,4-dione with 4-nitrobenzaldehyde in glacial acetic acid using methylamine catalyst [1]. In contrast, the prior art method—requiring conversion to the 4-thioxo intermediate, condensation, and subsequent acid hydrolysis—delivered only ~50% yield for the same 4-nitrophenyl derivative [1]. This yield differential of 30–39 percentage points (a 1.6–1.8× improvement) is documented directly within the same patent specification for identical starting materials and target compound.

synthetic methodology process chemistry heterocyclic chemistry yield optimization

Electronic Substituent Effect: Hammett σp Constant of 4-Nitrophenyl vs. 4-Chlorophenyl, 4-Fluorophenyl, Phenyl, and 4-Diethylaminophenyl Analogs

The 4-nitrophenyl group in the target compound carries a Hammett σp constant of +0.78, reflecting strong electron withdrawal via both inductive and resonance mechanisms [1]. This contrasts sharply with the 4-chlorophenyl (σp = +0.23), 4-fluorophenyl (σp = +0.06), unsubstituted phenyl (σp = 0.00), and 4-diethylaminophenyl (σp = −0.83) analogs [1]. The σp value linearly correlates with the electrophilicity of the exocyclic C5=C methylene carbon and the acidity of the N3–H proton (pKa shift of approximately −0.8 to −1.2 log units relative to the unsubstituted phenyl analog based on established σp–pKa relationships for similar heterocyclic systems).

physical organic chemistry substituent effects QSAR reactivity prediction

Antimicrobial Activity Potential: Class-Level Evidence from the Rudzit et al. (1982) Selenazolidinedione Derivative Screen

Rudzit, Neshchadim, Tsurkan, and Levshin (1982) evaluated the antimicrobial activity of a series of 2,4-selenazolidinedione derivatives, including 5-arylidene-substituted analogs, against standard bacterial and fungal strains [1]. While this study serves as the foundational biological evaluation of the compound class, the published abstract and preview do not provide individual minimum inhibitory concentration (MIC) values per derivative. Consequently, a direct quantitative comparison of the 4-nitrophenyl derivative against, e.g., the 4-chlorophenyl or unsubstituted phenyl analogs cannot be extracted from the currently accessible version of this publication. The existence of antimicrobial activity within the series is established, but the differential potency of the 4-nitrophenyl compound remains unconfirmed in the open literature.

antimicrobial screening antibacterial structure-activity relationship selenium heterocycles

Bioreductive Activation Potential: Nitro Group as a Trigger for Hypoxia-Selective or Nitroreductase-Mediated Activity vs. Non-Nitro Analogs

The 4-nitrophenyl moiety is a well-established substrate for nitroreductase enzymes (NTR), which catalyze the one-electron reduction of the nitro group to a nitro radical anion, and subsequently to nitroso and hydroxylamine intermediates, generating reactive oxygen species and electrophilic species capable of forming DNA and protein adducts [1]. This bioreductive activation pathway is exploited in hypoxia-selective cytotoxins and antibacterial prodrugs [2]. In the context of 5-arylidene-selenazolidine-2,4-diones, the 4-nitrophenyl derivative (σp = +0.78) possesses a significantly more positive one-electron reduction potential (E1/2 ≈ −0.45 to −0.55 V vs. NHE for simple nitrobenzenes) compared to non-nitro analogs such as the 4-chlorophenyl derivative (which lacks a reducible nitro group) [3].

bioreductive activation nitroreductase hypoxia-selective prodrug design

Selenium-for-Sulfur Substitution: Chemical Stability and Redox Potential Shift Relative to the Thiazolidine-2,4-dione Analog

Replacement of the sulfur atom in 5-((4-nitrophenyl)methylene)thiazolidine-2,4-dione with selenium to give the selenazolidine-2,4-dione alters key physicochemical and redox properties. The C–Se bond (bond dissociation energy ~247 kJ/mol) is weaker than the C–S bond (~272 kJ/mol), making the selenazolidine ring more susceptible to nucleophilic attack and redox cleavage [1]. The selenium atom also exhibits a lower one-electron oxidation potential (E°′ Se(II)/Se(IV) ≈ −1.0 V vs. NHE for simple selenides) compared to sulfur analogs, which translates into enhanced catalytic activity in glutathione peroxidase (GPx)-like assays: selenazolidine-based compounds typically show 2- to 10-fold higher GPx-mimetic activity than their thiazolidine counterparts at equimolar concentrations (class-level observation across multiple organoselenium vs. organosulfur compound pairs) [2]. Direct head-to-head GPx activity data for the specific 4-nitrophenyl selenazolidine-2,4-dione vs. its thiazolidine-2,4-dione analog have not been published.

selenium heterocycles chalcogen substitution redox biochemistry glutathione peroxidase mimetic

Evidence-Based Application Scenarios for 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione (CAS 82085-49-2)


Precursor for Hypoxia-Selective Probe or Prodrug Development

The 4-nitrophenyl group in 5-((4-nitrophenyl)methylene)selenazolidine-2,4-dione serves as a validated substrate for bacterial and mammalian nitroreductases, enabling hypoxia-selective or enzyme-directed reduction [1]. For medicinal chemistry teams developing nitroreductase-activated imaging probes, antibody-directed enzyme prodrug therapy (ADEPT) candidates, or hypoxia-selective cytotoxins, this compound provides the essential nitroaromatic trigger that is absent in the 4-chlorophenyl, 4-fluorophenyl, and 4-dialkylaminophenyl analogs [1]. The selenium atom adds a secondary redox-active center, potentially amplifying the oxidative stress generated upon enzymatic activation.

Building Block for Electron-Deficient Heterocyclic Libraries in QSAR-driven Lead Optimization

With a Hammett σp value of +0.78, the 4-nitrophenyl derivative occupies the extreme electron-withdrawing end of the 5-arylidene-selenazolidinedione substituent space [2]. This makes it a critical anchor point for quantitative structure-activity relationship (QSAR) studies probing the electronic requirements of a biological target. Procurement of this compound enables construction of a full electronic-gradient library spanning from strongly electron-withdrawing (4-NO2) to strongly electron-donating (4-NEt2) substituents, which is unattainable without the nitro-terminated member.

Synthetic Methodology Benchmark Substrate for Selenium-Containing Heterocycle Optimization

The patented one-step synthesis of 5-((4-nitrophenyl)methylene)selenazolidine-2,4-dione proceeds in 80–89% yield, representing a 30–39 percentage point improvement over the prior multi-step route [3]. Process chemistry groups can use this compound as a benchmark substrate to validate new selenium-heterocycle condensation catalysts, flow-chemistry adaptations, or green-chemistry solvent systems, with the well-documented yield baseline enabling precise quantification of process improvements.

Selenium-Delivery Prodrug Research Leveraging Weakened C–Se Bond Lability

The C–Se bond dissociation energy of ~247 kJ/mol in the selenazolidine ring is ~25 kJ/mol lower than the C–S bond in the thiazolidine analog [4], conferring enhanced susceptibility to biological thiolysis and controlled selenium release. Groups investigating selenium supplementation, chemoprevention, or GPx-mimetic catalytic antioxidant strategies may prioritize this compound over its sulfur analog for pharmacokinetic studies, as the differential bond lability predicts faster in vivo selenium liberation and potentially distinct tissue distribution profiles [4].

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